4-(1-Bromoethyl)-1,2-dimethylbenzene chemical properties
4-(1-Bromoethyl)-1,2-dimethylbenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(1-Bromoethyl)-1,2-dimethylbenzene
Abstract
Molecular Structure and Physicochemical Properties
4-(1-Bromoethyl)-1,2-dimethylbenzene possesses a chiral center at the benzylic carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed. The core of its reactivity lies in the bromoethyl group attached to the 3,4-dimethylphenyl scaffold. The bromine atom serves as an excellent leaving group, while the adjacent benzene ring provides significant resonance stabilization to cationic or radical intermediates formed at the benzylic position.[2]
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | PubChemLite[1] |
| Molecular Weight | 213.11 g/mol | PubChemLite[1] |
| IUPAC Name | 4-(1-bromoethyl)-1,2-dimethylbenzene | PubChemLite[1] |
| SMILES | CC1=C(C=C(C=C1)C(C)Br)C | PubChemLite[1] |
| InChIKey | IVLRQCRVLIXRFV-UHFFFAOYSA-N | PubChemLite[1] |
| XlogP (Predicted) | 3.6 | PubChemLite[1] |
| Monoisotopic Mass | 212.02007 Da | PubChemLite[1] |
Note: The properties listed are computationally predicted, as extensive experimental characterization is not available in published literature.[1]
Synthesis Pathway: Benzylic Bromination
The most direct and efficient method for synthesizing 4-(1-Bromoethyl)-1,2-dimethylbenzene is via the free-radical bromination of its precursor, 4-ethyl-1,2-dimethylbenzene.[3] This reaction leverages the notable weakness of benzylic C-H bonds (approx. 90 kcal/mol) compared to other alkyl C-H bonds, allowing for high regioselectivity.[4] The use of N-Bromosuccinimide (NBS) is the standard for such transformations, as it provides a low, constant concentration of bromine radicals, minimizing side reactions like electrophilic aromatic substitution.[2]
Workflow for Synthesis```dot
Caption: Competing reaction pathways for a secondary benzylic bromide.
Causality of Experimental Choices
The selection of reaction conditions is paramount to directing the outcome towards the desired product.
Table 2: Influence of Reaction Conditions on Reaction Pathway
| Condition | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |
| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, N₃⁻, CN⁻) | Weak (e.g., H₂O, ROH) | Strong, bulky (e.g., t-BuO⁻) | Weak (e.g., H₂O, ROH) |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Polar protic (e.g., EtOH, H₂O) | Varies | Polar protic |
| Temperature | Low | Low | High | High |
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Nucleophile Strength: Strong nucleophiles favor bimolecular reactions (SN2/E2) because they can attack the substrate directly without waiting for the leaving group to depart. [5]Weak nucleophiles necessitate the unimolecular formation of a carbocation intermediate (SN1/E1).
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Solvent Polarity:
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Polar aprotic solvents (like DMSO or DMF) are ideal for SN2 reactions. They solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive. [6] * Polar protic solvents (like ethanol or water) excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding, thus strongly promoting SN1/E1 pathways. [7]* Steric Hindrance: A bulky base (like potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, abstracting a proton from the adjacent carbon and favoring the E2 pathway over SN2.
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Temperature: Higher temperatures provide the necessary energy to overcome the higher activation energy of elimination reactions, favoring E1 and E2 over their substitution counterparts.
Synthetic Utility: Hypothetical Protocols
The following protocols are illustrative examples of how 4-(1-Bromoethyl)-1,2-dimethylbenzene can be employed to generate different structural motifs.
Protocol 1: SN2 Reaction with Sodium Azide
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Objective: Synthesis of 4-(1-Azidoethyl)-1,2-dimethylbenzene, a precursor for amines.
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Methodology:
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Dissolve 4-(1-Bromoethyl)-1,2-dimethylbenzene (1.0 eq) in dimethylformamide (DMF).
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Add sodium azide (NaN₃, 1.5 eq).
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Stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into water and extract with diethyl ether.
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Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the product.
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Causality: A strong nucleophile (N₃⁻) and a polar aprotic solvent (DMF) create ideal conditions for a clean SN2 reaction, leading to inversion of stereochemistry at the benzylic carbon.
Protocol 2: SN1 Solvolysis in Ethanol
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Objective: Synthesis of 4-(1-Ethoxyethyl)-1,2-dimethylbenzene.
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Methodology:
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Dissolve 4-(1-Bromoethyl)-1,2-dimethylbenzene (1.0 eq) in absolute ethanol.
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Add a non-nucleophilic base, such as calcium carbonate (CaCO₃, 1.1 eq), to neutralize the HBr byproduct.
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Gently reflux the mixture for 6-12 hours.
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Monitor the reaction by TLC.
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Cool the mixture, filter off the solids, and remove the ethanol under reduced pressure.
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Purify the residue by column chromatography.
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Causality: A weak nucleophile (ethanol) and a polar protic solvent promote the formation of a resonance-stabilized secondary benzylic carbocation, which is then trapped by the solvent. This will result in a racemic product.
Protocol 3: E2 Elimination with Potassium Tert-Butoxide
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Objective: Synthesis of 4-vinyl-1,2-dimethylbenzene.
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Methodology:
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Dissolve 4-(1-Bromoethyl)-1,2-dimethylbenzene (1.0 eq) in tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by carefully adding water.
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Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
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Causality: The use of a strong, sterically hindered base (t-BuOK) ensures that proton abstraction is kinetically favored over nucleophilic attack, leading cleanly to the elimination product.
Predicted Spectroscopic Signatures
While experimental spectra are unavailable, the structure allows for reliable prediction of key features.
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¹H NMR:
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Aromatic Protons: Expect complex multiplets in the 7.0-7.4 ppm region.
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Methine Proton (CH-Br): A quartet around 5.1-5.3 ppm due to coupling with the adjacent methyl group.
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Benzylic Methyl Protons (CH₃-CH): A doublet around 1.8-2.0 ppm.
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Aromatic Methyl Protons: Two singlets in the 2.2-2.4 ppm region.
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¹³C NMR:
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Expect 8 distinct aromatic carbon signals.
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The benzylic carbon (C-Br) should appear around 45-55 ppm.
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The three methyl carbons will appear in the aliphatic region (~15-25 ppm).
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Mass Spectrometry:
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The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound. There will be two peaks of nearly equal intensity at m/z = 212 (for ⁷⁹Br) and m/z = 214 (for ⁸¹Br).
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A major fragment will be the loss of Br•, resulting in a strong peak at m/z = 133, corresponding to the stable secondary benzylic carbocation.
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Safety and Handling
Based on analogous benzylic halides and xylenes, 4-(1-Bromoethyl)-1,2-dimethylbenzene should be handled with care. [8]
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Hazards: Likely to be a combustible liquid, a skin and eye irritant, and may cause respiratory irritation. Benzylic halides are often lachrymators.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and strong oxidizing agents. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Partenheimer, W. (2000). Mechanistic Role of Benzylic Bromides in the Catalytic Autoxidation of Methylarenes. Journal of Molecular Catalysis A: Chemical, 153(1-2), 193-207. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(1-bromoethyl)-1,2-dimethylbenzene. Retrieved March 14, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). 4-BROMO-1,2-DIMETHYLBENZENE | CAS 583-71-1. Retrieved from [Link]
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Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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Axios Research. (n.d.). 4-bromo-1,2-dimethylbenzene - CAS - 583-71-1. Retrieved from [Link]
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Park, H-G., et al. (2017). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. J. Org. Chem., 82, 4936−4943. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from [Link]
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Chemistry LibreTexts. (2020, March 16). 9.1: An Overview of Nucleophilic Substitution. Retrieved from [Link]
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NMPPDB. (n.d.). 4-Ethyl-1,2-dimethylbenzene. Retrieved from [Link]
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Stenutz. (n.d.). 4-bromo-1,2-dimethylbenzene. Retrieved from [Link]
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Donahue, M. (2018, April 3). Radical Bromination of Ethylbenzene in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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